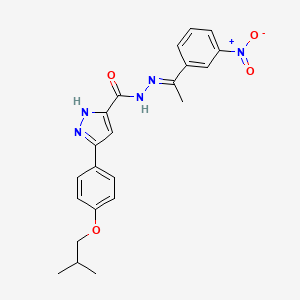
5-(4-Isobutoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution with Isobutoxyphenyl Group: The next step involves the introduction of the 4-isobutoxyphenyl group. This can be done through a nucleophilic substitution reaction where the pyrazole ring is reacted with a suitable isobutoxyphenyl halide.
Formation of the Carbohydrazide: The pyrazole derivative is then converted to the carbohydrazide by reacting with hydrazine hydrate.
Condensation with 3-Nitrobenzaldehyde: Finally, the carbohydrazide is condensed with 3-nitrobenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxyphenyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isobutoxyphenyl and nitrophenyl groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal properties are of great interest. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-Isobutoxyphenyl)-1H-pyrazole-3-carbohydrazide: Lacks the nitrophenyl group, which may result in different reactivity and bioactivity.
N’-(1-(3-Nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide: Lacks the isobutoxyphenyl group, affecting its overall properties.
Uniqueness
The presence of both the isobutoxyphenyl and nitrophenyl groups in 5-(4-Isobutoxyphenyl)-N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
634898-57-0 |
|---|---|
Molecular Formula |
C22H23N5O4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-14(2)13-31-19-9-7-16(8-10-19)20-12-21(25-24-20)22(28)26-23-15(3)17-5-4-6-18(11-17)27(29)30/h4-12,14H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ |
InChI Key |
OGQXLMDPRQVYNK-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


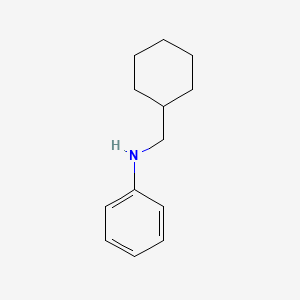
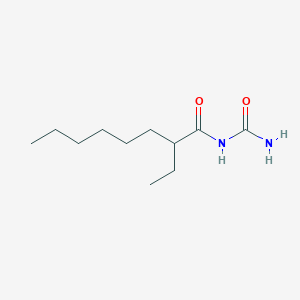
![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)

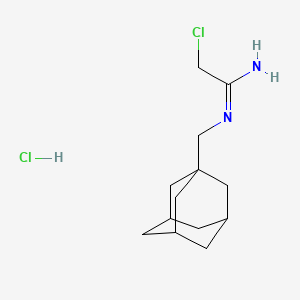
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B12006281.png)
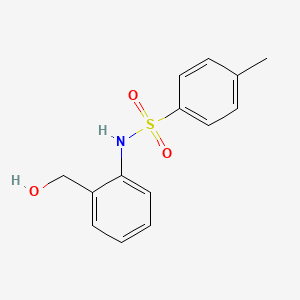
![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006295.png)


![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)


